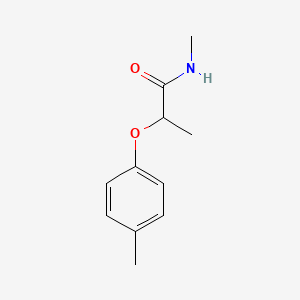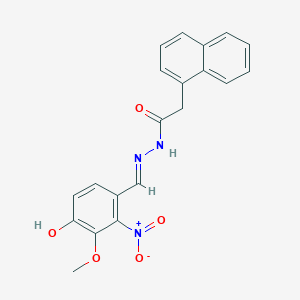![molecular formula C13H14N2O5 B6058415 ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as ethyl anilinoformate and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of ethyl anilinoformate is not fully understood. However, it is believed that the compound works by inhibiting the growth of bacterial cells. It is thought to do this by disrupting the bacterial cell membrane and interfering with the synthesis of bacterial DNA.
Biochemical and Physiological Effects:
Ethyl anilinoformate has been found to have several biochemical and physiological effects. Studies have shown that the compound has antimicrobial properties and can inhibit the growth of various bacterial strains. It has also been found to have antioxidant properties and can scavenge free radicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl anilinoformate in lab experiments include its antimicrobial and antioxidant properties. The compound can be used to test the efficacy of new drugs for the treatment of bacterial infections. However, the limitations of using ethyl anilinoformate in lab experiments include its potential toxicity and the need for controlled conditions during synthesis.
Orientations Futures
There are several future directions for the study of ethyl anilinoformate. One potential application is in the development of new drugs for the treatment of bacterial infections. The compound could also be studied for its potential use in the development of new antioxidants. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of ethyl anilinoformate involves the reaction between ethyl 2-oxobutanoate and anilinocarbonyl chloride. The reaction is catalyzed by triethylamine and yields ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate as the final product. The reaction is carried out under controlled conditions to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
Ethyl anilinoformate has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in the development of new drugs for the treatment of bacterial infections.
Propriétés
IUPAC Name |
ethyl (2E)-3-oxo-2-(phenylcarbamoyloxyimino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-12(17)11(9(2)16)15-20-13(18)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,18)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARKUUYCNWBHY-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)NC1=CC=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=O)NC1=CC=CC=C1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)


![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058377.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6058385.png)
![N-benzyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6058391.png)
![3-chloro-N-(cyclopropylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6058392.png)
![N-1,3-benzodioxol-5-yl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6058400.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6058410.png)
![N,N-dimethyl-4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzamide](/img/structure/B6058412.png)